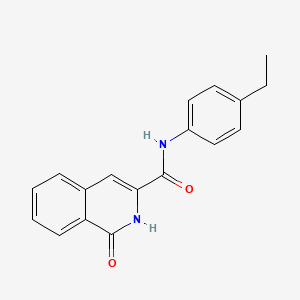
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as NBD-556 and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the inhibition of protein kinase CK2. This enzyme is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anticancer properties, and 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to be a potent inhibitor of this enzyme.
Biochemical and Physiological Effects:
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been found to have anti-inflammatory properties and has been used in various studies to investigate the role of CK2 in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile in lab experiments is its potency as a CK2 inhibitor. This compound has been found to be a highly specific inhibitor of this enzyme, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. However, one of the limitations of using 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile is its potential toxicity. This compound has been found to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the anticancer properties of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile and its potential use in cancer therapy. Finally, more research is needed to investigate the role of CK2 in inflammation and the potential use of CK2 inhibitors in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile involves the reaction of 5-nitro-2-bromobenzonitrile with 1H-pyrazole-5-carbaldehyde in the presence of a base. The resulting product is then treated with methylamine to yield 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile. This synthesis method has been reported in various scientific publications and has been found to be reliable and efficient.
Aplicaciones Científicas De Investigación
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been extensively studied for its potential use in scientific research. This compound has been found to be a potent inhibitor of protein kinase CK2, which is a key regulator of various cellular processes. Additionally, 5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile has been shown to have anticancer properties and has been used in various studies to investigate the mechanism of action of CK2 inhibitors.
Propiedades
IUPAC Name |
5-nitro-2-(1H-pyrazol-5-ylmethylamino)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2/c12-6-8-5-10(16(17)18)1-2-11(8)13-7-9-3-4-14-15-9/h1-5,13H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFIYSGWQICFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)


![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)

![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)

![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)

